Oleoside 11-methyl ester

Catalog No.
S1519358
CAS No.
60539-23-3
M.F
C17H24O11
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleoside 11-methyl ester

CAS Number

60539-23-3

Product Name

Oleoside 11-methyl ester

IUPAC Name

2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)/b7-3+/t8-,10+,12+,13-,14+,16-,17-/m0/s1

InChI Key

XSCVKBFEPYGZSL-JYVCFIOWSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O

Synonyms

(2S,3E,4S)-3-Ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid; [2S-(2α,3E,4β)]-3-Ethylidene-2-(β-D-glucopyranosyloxy)-3,4-dihydro-5-(methoxycarbonyl)-2H-pyran-4-acetic Acid; Methyloleoside; Oleoside 11-Methy

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)O

Anti-Inflammatory and Antioxidant Properties

Studies suggest that EA-2-G possesses anti-inflammatory and antioxidant properties. A 2011 study published in the journal "Fitoterapia" found that EA-2-G exhibited anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages, suggesting its potential role in managing inflammatory conditions []. Additionally, a 2013 study published in "Food & Function" reported that EA-2-G displayed significant free radical scavenging activity, indicating its potential as an antioxidant [].

Other Potential Applications

Elenolic acid 2-O-glucoside is being explored for various other potential applications in scientific research, including:

  • Neuroprotective effects: Some studies suggest that EA-2-G might have neuroprotective properties. A 2010 study published in "Brain Research" reported that EA-2-G protected against neuronal cell death induced by oxidative stress, suggesting its potential role in neurodegenerative diseases [].
  • Anticancer properties: Limited research suggests that EA-2-G might have anti-cancer properties. A 2011 study published in "Molecules" reported that EA-2-G induced apoptosis (cell death) in human breast cancer cells []. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Oleoside 11-methyl ester is a compound classified as a terpene glycoside, specifically a secoiridoid glycoside. This compound is primarily derived from the plant Jasminum sambac (Arabian jasmine) and is also found in various other plants, including tea and olive. Its chemical formula is C17H24O11C_{17}H_{24}O_{11}, and its IUPAC name is 2-[(3Z)-3-ethylidene-5-(methoxycarbonyl)-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-pyran-4-yl]acetic acid .

Research indicates that oleoside 11-methyl ester exhibits significant cytotoxic activity against Hep-G2 cells, a human liver cancer cell line. This property suggests potential applications in cancer treatment . Additionally, it may play a role in lipid metabolism and has been implicated in processes related to fatty acid metabolism and lipid peroxidation .

Oleoside 11-methyl ester can be synthesized through various methods, including enzymatic processes involving glycosyltransferases. For instance, it can be produced by glycosylation of oleoside 11-methyl ester to form derivatives such as 7-β-1-D-glucopyranosyl-11-methyl oleoside . Other synthetic routes may involve the extraction and purification from natural sources like olives or jasmine.

The primary applications of oleoside 11-methyl ester include:

  • Pharmaceuticals: Due to its cytotoxic properties, it may be explored for use in cancer therapies.
  • Food Industry: As a natural compound found in olive oil and tea, it could contribute to the health benefits associated with these foods.
  • Cosmetics: Its antioxidant properties may make it valuable in skincare formulations.

Studies on oleoside 11-methyl ester have indicated interactions with various biological pathways, particularly those related to oxidative stress and inflammation. The compound's role in lipid metabolism suggests that it may interact with enzymes involved in fatty acid oxidation and synthesis . Further research is needed to fully elucidate its mechanisms of action and potential therapeutic targets.

Oleoside 11-methyl ester shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameSimilarityUnique Features
OleuropeinBoth are derived from olivesOleuropein has broader health benefits
HydroxytyrosolBoth are phenolic compoundsHydroxytyrosol has stronger antioxidant properties
Elenolic AcidRelated through metabolic pathwaysElenolic acid is less complex structurally
MethyloleosideStructural analogMethyloleoside has different biological activities
Secoiridoid GlycosidesClass of compoundsOleoside 11-methyl ester has specific cytotoxic effects

Oleoside 11-methyl ester stands out due to its specific cytotoxic activity against liver cancer cells, which may not be as pronounced in the other compounds listed. Its unique structure contributes to its distinct biological activities, making it an interesting target for further research in medicinal chemistry.

XLogP3

-2

Dates

Modify: 2023-08-15

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